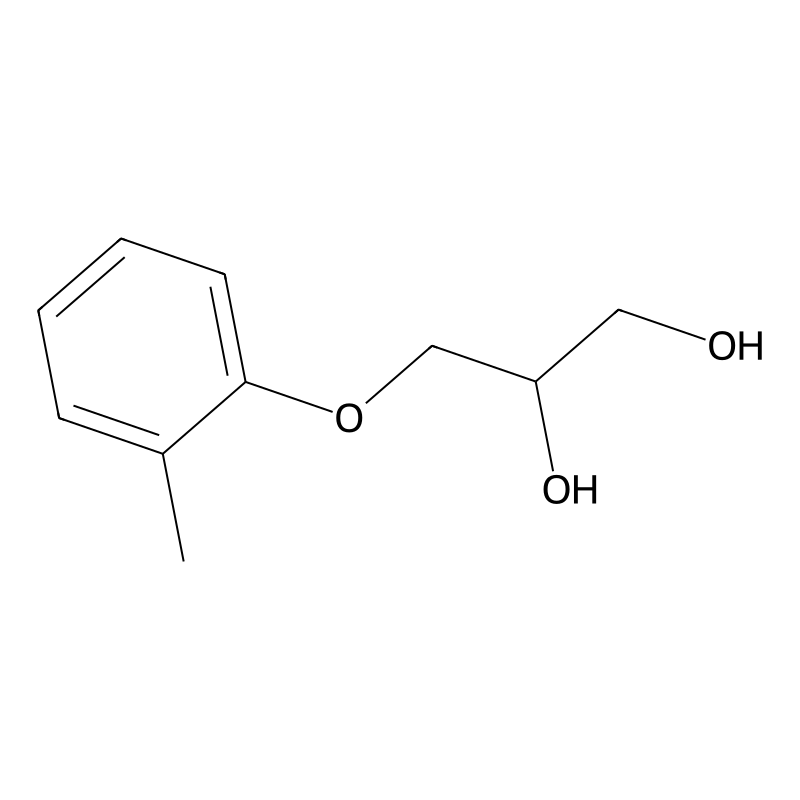

Mephenesin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Voltammetric Determination of Mephenesin

Scientific Field: Analytical Chemistry

Summary of the Application: Mephenesin, a skeletal muscle relaxant, is determined in its pure form, pharmaceutical preparation, and biological fluids using voltammetric methods

Methods of Application or Experimental Procedures: Three voltammetric methods are used, namely; cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV) using pencil graphite electrode (PGE) and glassy carbon electrode (GCE). .

Results or Outcomes: CV produced one irreversible anodic peak revealing oxidation reaction in pH 6 as maximum pH value at 1.33 and 1.36 V using PGE and GCE, respectively. At PGE, DPV and SWV were investigated and linearity ranges were 18.02-119.07 and 18.02-70.0 µg/mL with correlation coefficient 0.9997 and 0.9995, LOD values were found to be 0.113 and 0.059 µg/mL, respectively. .

Antidote for Strychnine Poisoning

Scientific Field: Toxicology

Treatment for Muscle Spasticity in Parkinson’s and Multiple Sclerosis

Scientific Field: Neurology

Summary of the Application: Mephenesin is a cresol glyceryl ether used to treat muscle spasticity in Parkinson’s and Multiple Sclerosis.

Mephenesin is a synthetic compound classified as a cresol glyceryl ether, primarily recognized for its muscle relaxant properties. Its chemical formula is , with a molar mass of approximately 182.219 g/mol . Mephenesin acts as a centrally acting muscle relaxant, producing transient muscle relaxation and paralysis through central nervous system depression. It was first introduced in the 1950s and has been used to treat conditions such as muscle spasticity associated with Parkinson's disease and multiple sclerosis .

Although it can serve as an antidote for strychnine poisoning, mephenesin has a low therapeutic index, leading to significant risks such as respiratory depression, particularly when combined with other central nervous system depressants like alcohol .

The exact mechanism by which Mephenesin exerts its muscle relaxant effect is not fully understood [, ]. It is believed to act through central nervous system depression, reducing the excitability of neurons that control muscle movement []. However, unlike some modern muscle relaxants that act at the neuromuscular junction, Mephenesin's effects primarily occur at the spinal cord level []. This can lead to a more significant depressant effect on respiration, limiting its therapeutic usefulness [].

Mephenesin has several safety concerns that have led to its decline in use:

- Short duration of action: Mephenesin's effects wear off quickly, necessitating frequent dosing [].

- Respiratory depression: Due to its action on the spinal cord, Mephenesin can suppress respiration at therapeutic doses, increasing the risk of serious complications [].

- Addiction potential: Cases of Mephenesin abuse and dependence have been documented, particularly in individuals with a history of dependence on other depressant drugs [].

- Poor tolerability: Mephenesin can cause drowsiness, dizziness, and other side effects that limit its tolerability [].

These safety limitations have led to the development of safer and more effective muscle relaxants, such as methocarbamol, which has largely replaced Mephenesin in clinical practice [].

In synthetic chemistry, mephenesin serves as a precursor for the synthesis of derivatives, such as meprobamate, which was one of the first tranquilizers widely used clinically .

Mephenesin exhibits significant biological activity as a muscle relaxant. Its mechanism involves central nervous system depression, leading to muscle relaxation and paralysis. This effect is particularly pronounced in the spinal cord compared to the brain, which can result in respiratory depression at clinical doses .

The synthesis of mephenesin typically involves the reaction of cresol derivatives with glyceryl ethers. A common method includes the alkylation of 1,2-propanediol with a substituted phenol under acidic conditions to yield mephenesin . Various studies have explored modifications to improve the pharmacokinetic properties of mephenesin by creating lipophilic derivatives that enhance solubility and absorption profiles .

Mephenesin is primarily used in clinical settings for its muscle relaxant properties. It has applications in treating muscle spasticity associated with neurological disorders such as Parkinson's disease and multiple sclerosis. Additionally, it has been utilized in veterinary medicine for anesthetic purposes .

Despite its therapeutic applications, mephenesin's use has diminished due to safety concerns and the availability of alternative medications with better safety profiles, such as methocarbamol .

Research on mephenesin has highlighted several interaction studies that focus on its pharmacological effects when combined with other substances. As a central nervous system depressant, mephenesin can potentiate the effects of other depressants like alcohol or benzodiazepines, leading to increased risks of respiratory depression and overdose .

Moreover, studies indicate that mephenesin may interact differently based on its enantiomers, suggesting that stereochemistry plays a role in its biological activity and interactions with other chiral molecules .

Mephenesin shares similarities with several other compounds known for their muscle relaxant properties. Below is a comparison highlighting its uniqueness:

| Compound | Chemical Formula | Mechanism of Action | Unique Features |

|---|---|---|---|

| Mephenesin | C10H14O3 | Central nervous system depressant | Short duration of action; risk of respiratory depression |

| Methocarbamol | C11H15N | Central nervous system depressant | Better absorbed; safer profile |

| Chlorzoxazone | C9H10ClN | Central nervous system depressant | Hepatic metabolism; less respiratory risk |

| Carisoprodol | C13H18N2O5 | Central nervous system depressant | Prodrug; metabolized to meprobamate |

Mephenesin is unique due to its specific structure as a cresol glyceryl ether and its historical significance in the development of other tranquilizers. Its pronounced effects on spinal cord activity compared to brain activity also distinguish it from other similar compounds.

Mephenesin possesses the molecular formula C₁₀H₁₄O₃ with multiple sources confirming this chemical composition [1] [2] [3] [4] [5]. The molecular weight of mephenesin has been consistently reported across various databases as 182.22 grams per mole [2] [3] [6] [7], with slight variations in precision including 182.219 [1] and 182.2164 [2] [4]. The compound exhibits a monoisotopic mass of 182.094294 atomic mass units [1] [5].

The elemental composition breakdown reveals ten carbon atoms, fourteen hydrogen atoms, and three oxygen atoms arranged in a specific structural configuration that defines its unique chemical properties. This molecular formula places mephenesin within the class of organic compounds known as phenol ethers, specifically categorized as a cresol glyceryl ether derivative [5].

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₄O₃ | [1] [2] [3] [4] [5] |

| Molecular Weight | 182.22 g/mol | [2] [3] [6] [7] |

| Average Mass | 182.219 | [1] |

| Monoisotopic Mass | 182.094294 | [1] [5] |

Structural Characterization

The structural characterization of mephenesin reveals it as 3-(2-methylphenoxy)propane-1,2-diol, with the International Union of Pure and Applied Chemistry systematic name being 3-(2-methylphenoxy)-1,2-propanediol [2] [5] [8]. Alternative nomenclature includes 1,2-propanediol, 3-(2-methylphenoxy)- [2] [9] and 3-(o-tolyloxy)-1,2-propanediol [8] [7].

The compound is characterized by a propanediol backbone with a 2-methylphenoxy substituent attached at the third carbon position. The structure consists of a benzene ring bearing a methyl group at the ortho position, connected through an ether linkage to a three-carbon chain containing two hydroxyl groups positioned at the first and second carbon atoms [5] [8].

Spectroscopic identification confirms the structural features through characteristic absorption patterns. Nuclear magnetic resonance analysis reveals distinct chemical shifts for different proton environments: aromatic protons appear at 6.905-6.853 and 7.155-7.127 parts per million, the methyl protons at 2.132 parts per million, and the aliphatic protons at various positions between 3.600-4.001 parts per million [10].

The International Chemical Identifier representation is InChI=1S/C10H14O3/c1-8-4-2-3-5-10(8)13-7-9(12)6-11/h2-5,9,11-12H,6-7H2,1H3 [2] [5], with the corresponding InChI Key being JWDYCNIAQWPBHD-UHFFFAOYSA-N [2] [5] [8].

Stereochemical Configuration

Chirality and Stereogenic Centers

Mephenesin contains one chiral center located at the second carbon atom of the propanediol chain, specifically the carbon bearing the hydroxyl group adjacent to the phenoxy-substituted carbon [1] [4]. This single asymmetric carbon atom creates the potential for two enantiomeric forms of the compound. The stereochemical notation indicates the presence of 0 out of 1 defined stereocenters in standard preparations [1], suggesting that commercial mephenesin typically exists as a racemic mixture.

The chiral center arises from the substitution pattern around the secondary carbon atom, which is bonded to four different groups: a hydrogen atom, a hydroxyl group, a primary carbon bearing a hydroxyl group, and a carbon bearing the phenoxy substituent. This tetrahedral arrangement of distinct substituents creates the non-superimposable mirror image relationship characteristic of enantiomers [4].

Racemic and Enantiomeric Forms

Mephenesin exists predominantly as a racemic mixture containing equal proportions of both enantiomers [4]. The compound exhibits racemic stereochemistry with optical activity designated as (+/-) [4], indicating the presence of both dextrorotatory and levorotatory forms in equal amounts.

Research has demonstrated that individual enantiomers of related compounds can be synthesized through stereoselective methods. Studies have shown successful preparation of (S)-mephenesin using L-proline catalyzed α-aminoxylation reactions, achieving enantiomeric excess greater than 98% [11]. This indicates that while commercial preparations are typically racemic, enantiopure forms can be obtained through specialized synthetic approaches.

The racemic nature of standard mephenesin preparations means that the compound is optically inactive as a bulk material, despite containing chiral centers. Each enantiomer individually would exhibit optical activity, but their equal proportions in the racemic mixture result in cancellation of optical rotation effects [12].

Stereoisomerism Significance

The stereochemical aspects of mephenesin carry significant implications for its biological activity and pharmaceutical applications. While specific stereoisomer-dependent activity data for mephenesin itself is limited in the literature, related compounds demonstrate that stereochemistry can profoundly influence pharmacological properties [13] [14].

Studies on structurally similar compounds have revealed that individual enantiomers can exhibit different pharmacokinetic profiles, receptor binding affinities, and therapeutic effects [13]. The R and S enantiomers of related muscle relaxants have shown distinct clearance rates, half-lives, and potency profiles, suggesting that mephenesin enantiomers might similarly display differential biological activities [13].

The stereochemical configuration influences molecular recognition processes at biological targets. The three-dimensional arrangement of functional groups around the chiral center determines how the molecule interacts with proteins, enzymes, and receptors. This spatial arrangement affects binding affinity, selectivity, and ultimately the magnitude and duration of pharmacological effects [16].

Understanding stereochemical significance becomes particularly important for drug development and therapeutic optimization. The potential for developing enantiopure formulations of mephenesin could lead to improved therapeutic indices, reduced side effects, and enhanced efficacy compared to racemic preparations [11].

Functional Group Analysis

The molecular structure of mephenesin incorporates three distinct functional groups that determine its chemical behavior and biological activity. The compound contains two hydroxyl groups (-OH), one ether linkage (C-O-C), and an aromatic methyl substituent attached to a benzene ring system.

The primary functional groups include two secondary alcohol functionalities positioned at the first and second carbon atoms of the propanediol chain [5] [17]. These hydroxyl groups contribute to the compound's polarity and hydrogen bonding capacity, influencing its solubility characteristics and intermolecular interactions. The presence of vicinal diols (1,2-diol arrangement) creates opportunities for intramolecular hydrogen bonding, which has been confirmed through conformational studies showing cooperative hydrogen bonding stabilization [18].

The ether functional group connects the aromatic ring system to the aliphatic chain through a C-O-C linkage [5] [17]. This ether bridge provides structural flexibility while maintaining the connection between the hydrophobic aromatic portion and the hydrophilic propanediol segment. The phenoxy group specifically represents an aromatic ether, where the oxygen atom is directly bonded to the benzene ring [17].

The aromatic system features a methyl substituent at the ortho position relative to the ether oxygen [5] [8]. This methyl group influences the electronic properties of the benzene ring and contributes to steric interactions that affect molecular conformation and receptor binding characteristics [18].

Infrared spectroscopic analysis confirms these functional group assignments through characteristic absorption bands. The hydroxyl groups exhibit stretching vibrations at 3260 cm⁻¹, while the aromatic C=C stretching appears at 1599 cm⁻¹, and the methyl group shows C-H stretching at 2935 cm⁻¹ and bending at 1382 cm⁻¹ [10].

Bond Characteristics and Molecular Geometry

The molecular geometry of mephenesin reflects the hybridization states and bonding arrangements of its constituent atoms. The compound exhibits a combination of sp³ and sp² hybridized carbon centers, creating distinct geometric regions within the molecule.

The aromatic benzene ring maintains its characteristic planar geometry with sp² hybridized carbon atoms and bond angles of approximately 120 degrees [19] [20]. The carbon-carbon bonds within the aromatic system exhibit equal bond lengths due to electron delocalization, despite conventional representations showing alternating single and double bonds [19]. The phenyl ring adopts a planar configuration that influences the overall molecular shape and intermolecular interactions.

The propanediol chain contains sp³ hybridized carbon atoms with tetrahedral geometry around each carbon center [20]. Bond angles approximate 109.5 degrees, although distortions occur due to the presence of electronegative oxygen atoms and hydrogen bonding interactions [18]. The carbon-oxygen bonds in the hydroxyl groups exhibit partial double bond character due to lone pair donation from oxygen, resulting in shortened C-O bond lengths compared to typical single bonds.

Conformational analysis has revealed that mephenesin adopts a highly planar structure in its lowest energy conformation, with all carbon atoms lying nearly in the benzene ring plane [18]. This planarity is stabilized through cooperative intramolecular hydrogen bonding between the hydroxyl groups and other electron-rich centers within the molecule. The planar arrangement accounts for approximately 80% abundance at biologically relevant temperatures [18].

The ether linkage connecting the aromatic and aliphatic portions exhibits bond angles influenced by the sp³ hybridization of the aliphatic carbon and the sp² character of the aromatic carbon. This connection provides rotational flexibility that allows the molecule to adopt multiple conformations while maintaining its overall structural integrity [18].

Mephenesin exists as a white to almost white crystalline powder or crystalline aggregates at room temperature [1] [2] [3]. The compound is odorless or almost odorless with a characteristic bitter and persistent taste [3]. Under standard conditions at 20°C, mephenesin maintains its solid crystalline form [1] [2]. The molecular structure of mephenesin consists of a glycerol backbone substituted with an o-cresol group at the third carbon position, contributing to its distinct physicochemical properties [4].

The compound exhibits polymorphic behavior, with different crystal modifications observed under varying conditions. The primary crystalline form demonstrates stability under normal storage conditions, with recommended storage in a cool, dark place at temperatures below 15°C [2].

Thermal Properties

Melting and Boiling Points

Mephenesin demonstrates well-defined thermal transition points that are critical for its characterization and processing. The melting point ranges from 69°C to 73°C, with most literature sources reporting values between 69-71°C [5] [6] [7] [8] [2] [9]. Differential scanning calorimetry analysis confirms these values, with some sources reporting a melting point of 71°C [1] [9].

The boiling point of mephenesin is 153-154°C at 4 mmHg (reduced pressure) [4] [6] [7] [8], while under standard atmospheric conditions with higher pressure (9 Torr), the boiling point increases to 180-184°C [9]. This pressure-dependent boiling behavior is characteristic of compounds with moderate volatility and intermolecular hydrogen bonding.

Thermal Stability Parameters

Thermogravimetric analysis reveals that pure mephenesin undergoes thermal decomposition in the temperature range of 190-260°C [10] [11]. The compound demonstrates relatively good thermal stability up to approximately 182°C, beyond which decomposition processes become significant [4].

Advanced thermal studies using α-cyclodextrin inclusion complexes show enhanced thermal stability, with the encapsulated form exhibiting improved decomposition temperature of approximately 205°C [12] [13] [14] [10]. Differential thermal analysis indicates that the characteristic endothermic peak of pure mephenesin at 247°C completely disappears in the inclusion complex, being replaced by a new endothermic peak at 311°C [10] [11].

The thermal decomposition follows a multi-step process, with initial weight loss occurring around 98-105°C due to moisture desorption, followed by the main decomposition event [10] [11]. Degradation studies indicate that mephenesin is particularly susceptible to neutral hydrolysis under thermal stress conditions [15] [16].

Solubility Profile

Solubility in Various Solvents

Mephenesin exhibits limited water solubility but demonstrates good solubility in organic solvents. According to British Pharmacopoeia specifications, the compound is soluble in 100 parts of water at 20°C, indicating relatively poor aqueous solubility [3]. More recent analytical data suggests water solubility of approximately 30 mg/mL (164.63 mM) at 25°C [17].

The solubility profile in organic solvents is significantly more favorable:

- Ethanol: 1 part soluble in 8 parts of ethanol at 20°C [3]

- Chloroform: 1 part soluble in 12 parts of chloroform at 20°C [3]

- Propylene glycol: 1 part soluble in 7 parts of propylene glycol at 20°C [3]

- Methanol: Freely soluble [1] [2]

- DMSO: 36 mg/mL (197.56 mM) at 25°C [17]

The compound demonstrates limited water solubility (approximately 0.3%) but higher oil solubility, reflecting its moderate lipophilic character [18]. This solubility pattern is consistent with its partition coefficient and molecular structure containing both hydrophilic hydroxyl groups and a lipophilic aromatic moiety.

Temperature-Dependent Solubility Behavior

Temperature significantly influences the solubility behavior of mephenesin across different solvent systems. In aqueous solutions, solubility increases with temperature following typical endothermic dissolution patterns. The dissolution process is characterized as endothermic but not spontaneous, as indicated by positive values of enthalpy of dissolution and Gibbs free energy [19].

Studies on related compounds suggest that mephenesin follows similar thermodynamic principles, where increased temperature reduces the Gibbs free energy change required for dissolution, thereby enhancing solubility. The temperature dependence is particularly pronounced in polar protic solvents compared to aprotic systems.

Partition Coefficient and Lipophilicity

The octanol-water partition coefficient (LogP) of mephenesin is 0.727 [20] [21] [22] [23], indicating moderate lipophilicity. This value suggests that mephenesin has a slight preference for the lipophilic phase over the aqueous phase, but the distribution is relatively balanced.

The partition coefficient data demonstrates that mephenesin exhibits:

- Moderate lipophilicity based on LogP < 1

- Balanced hydrophilic-lipophilic character due to the presence of both hydroxyl groups and aromatic ether functionality

- Adequate membrane permeability for biological applications while maintaining some water solubility

Computational studies using various prediction methods (OSIRIS, Molinspiration, ALOGPS) show good correlation with experimental partition coefficient values, with correlation coefficients ranging from 0.849 to 0.961 [24]. The moderate lipophilicity contributes to the compound's ability to cross biological membranes while maintaining sufficient aqueous solubility for pharmaceutical formulations.

pKa Values and Acid-Base Properties

Mephenesin exhibits weak acidic properties with a predicted pKa value of 13.52 ± 0.20 [4] [8]. This high pKa value indicates that mephenesin behaves as a very weak acid, remaining predominantly in its neutral, non-ionized form under physiological pH conditions.

The acid-base properties are primarily attributed to the phenolic hydroxyl group in the o-cresol moiety, which can undergo deprotonation under highly alkaline conditions. The two aliphatic hydroxyl groups contribute minimal acidity due to their higher pKa values. Under normal physiological pH (7.4), mephenesin exists almost entirely in its neutral form, which correlates with its moderate lipophilicity and membrane permeability characteristics.

The weak acidic nature of mephenesin influences its:

- Stability in different pH environments

- Formulation compatibility with various excipients

- Bioavailability and pharmacokinetic properties

- Chemical reactivity under different conditions

Refractive Index Measurements

The refractive index of mephenesin has been determined through both experimental and computational methods, with reported values ranging from 1.532 to 1.545 [4] [6] [20] [21] [22]. The most commonly cited value is 1.532 as an estimated parameter [6] [8], while computational predictions suggest 1.545 [20] [21].

The refractive index provides important information about the compound's:

- Optical density and light interaction properties

- Molecular polarizability and electronic structure

- Purity assessment capabilities through optical methods

- Identification and characterization parameters for analytical purposes

These optical properties are consistent with the aromatic ether structure of mephenesin and correlate well with its molecular weight and density measurements. The refractive index values fall within the expected range for organic compounds containing aromatic rings and multiple hydroxyl groups, confirming the structural integrity and purity of analytical samples.

| Property | Value | Source/Method |

|---|---|---|

| Physical State (20°C) | Solid crystalline powder | TCI, multiple sources [1] [2] |

| Appearance | White to almost white crystals | Pharmacopoeia standards [3] |

| Melting Point | 69-73°C | DSC, literature compilation [5] [6] [7] [8] |

| Boiling Point | 153-154°C at 4 mmHg | Literature compilation [4] [6] [7] |

| Density | 1.152 g/cm³ | Computational/experimental [20] [21] [25] |

| Refractive Index | 1.532-1.545 | Computational/experimental [4] [6] [20] |

| Water Solubility | 30 mg/mL (25°C) | Analytical determination [17] |

| LogP (octanol/water) | 0.727 | Experimental/computational [20] [21] [23] |

| pKa | 13.52 ± 0.20 | Predicted value [4] [8] |

| Thermal Decomposition | 190-260°C | TGA analysis [10] [11] |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

LogP

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H319 (85.11%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Pharmacology

MeSH Pharmacological Classification

ATC Code

M03 - Muscle relaxants

M03B - Muscle relaxants, centrally acting agents

M03BX - Other centrally acting agents

M03BX06 - Mephenesin

Mechanism of Action

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Dates

Mephenesin: Is There a Progression in Cases of Substance Use Related Disorders in France?

Cecile Chevallier, Anne Batisse, Maeva Fortias, Samira DjezzarPMID: 29620696 DOI: 10.1097/JCP.0000000000000884

Abstract

Anaphylactic shock induced by mephenesin

Ghozlane Lakhoua-Ennaifer, Sihem El Aidli, Ahmed Zaïem, Zohra Chedly, Riadh Daghfous, Mohamed LakhalPMID: 24814457 DOI: 10.1016/j.lpm.2014.01.017

Abstract

[CHANGE OF CHARACTER OF INTERSYSTEMIC INTERACTIONS IN NEWBORN RAT PUPS UNDER CONDITIONS OF A DECREASE OF MOTOR ACTIVITY]

V A Sizonov, L E Dmitrieva, S V KuznetsovPMID: 26547954 DOI:

Abstract

Interaction of slow-wave.rhythmic components of cardiac, respiratory.and motor activity was investigated in newborn rat pups on the first day after birth under normal conditions and after pharmacological depression of spontaneous periodic motor activity (SPMA) produced by injecting myocuran (myanesin) at low (100 mg/pg, i/p) and maximal (235 mg/pg, i/p) dosages. The data obtained allow to infer that in rat pups after birth the intersystemic interactions are realized mainly via slow-wave oscillations of about-one- and many-minute ranges whereas the rhythms of decasecond range do not play a significant role in integrative processes. Injection of miocuran at a dose causing no muscle relaxation and no inhibition of motor activity produces changes of the cardiac and respiratory rhythms as well as a transitory decrease of the magnitude of coordinate relations mediated by the rhythms of about-one- and many-minute ranges. The consequences of muscle relaxant injection were found to be more significant for intersystemic interactions with participation of the respiratory system. An increase of the dosage and, correspondingly, the total inhibition of SPMA is accompanied by reduction of the slow-wave components from the pattern of cardiac and respiratory rhythms. The cardiorespiratory interactions, more expressed in intact rat pups, are reduced in the about-one- and many-minute ranges of modulation whereas in the decasecond range of modulation they are slightly increased. Key words: early ontogenesis, intersystemic interactions, cardiac rhythm, respiration, motor activity, myocuran (myanesin).Acute generalized exanthematous pustulosis with mephenesin balm

Ghozlane Lakhoua, Sihem El Aidli, Ahmed Zaïem, Rym Ben Mously, Ehsen Ben Brahim, Riadh DaghfousPMID: 24703734 DOI: 10.1016/j.lpm.2013.11.018

Abstract

Conformational flexibility of mephenesin

Patricia Écija, Luca Evangelisti, Montserrat Vallejo, Francisco J Basterretxea, Alberto Lesarri, Fernando Castaño, Walther Caminati, Emilio J CocineroPMID: 24754523 DOI: 10.1021/jp5014785

Abstract

The mephenesin molecule (3-(2-methylphenoxy)propane-1,2-diol) serves as a test bank to explore several structural and dynamical issues, such as conformational flexibility, the orientation of the carbon linear chain relative to the benzene plane, or the effect of substituent position on the rotational barrier of a methyl group. The molecule has been studied by rotational spectroscopy in the 4-18 GHz frequency range by Fourier-transform methods in a supersonic expansion. The experiment has been backed by a previous conformational search plus optimization of the lowest energy structures by ab initio and density functional quantum calculations. The three lowest-lying conformers that can interconvert to each other by simple bond rotations have been detected in the jet. Rotational parameters for all structures have been obtained, and methyl torsional barriers have been determined for the two lowest-lying rotamers. The lowest-lying structure of mephenesin is highly planar, with all carbon atoms lying nearly in the benzene ring plane, and is stabilized by the formation of cooperative intramolecular hydrogen bonding. An estimation of the relative abundance of the detected conformers indicates that the energetically most stable conformer will have an abundance near 80% at temperatures relevant for biological activity.Mephenesin: abuse and dependence

PMID: 23819177 DOI:

Abstract

Mephenesin is a muscle relaxant with poorly documented clinical value. Its sedative properties have been known since its introduction on the French market. Cases of abuse and dependence have been reported, particularly since the early 2010s. Some adults were reported to be taking up to 12 g of mephenesin per day, the equivalent of an entire box. Most of them had a history of dependence on various other psychotropic drugs. Withdrawal symptoms, including tremor, anxiety, and aggression, have been reported in 3 patients. A woman who was taking no other drugs died of bronchial aspiration following mephenesin overdose. Painful muscle spasm is sometimes relieved by a short rest period, or paracetamol. Repeated requests for mephenesin should alert health professionals to the possibility of abuse. It is best to avoid mephenesin altogether, especially when the patient has a history of abuse or dependence.Mephenesin dependence: a case series

Samira Djezzar, Florence Vorspan, Dominique Chataigner, Emmanuel Burin, Robert Garnier, Jean-Pierre LépinePMID: 22926623 DOI: 10.1097/JCP.0b013e31826883c7

Abstract

Mephenesin: anaphylactic shock and acute generalised exanthematous pustulosis

PMID: 22428189 DOI:

Abstract

Vestibular-mediated synaptic inputs and pathways to sympathetic preganglionic neurons in the neonatal mouse

Nedim Kasumacic, Joel C Glover, Marie-Claude PerreaultPMID: 22946097 DOI: 10.1113/jphysiol.2012.234609

Abstract

To assess when vestibulosympathetic projections become functional postnatally, and to establish a preparation in which vestibulosympathetic circuitry can be characterized more precisely, we used an optical approach to record VIIIth nerve-evoked synaptic inputs to thoracic sympathetic preganglionic neurons (SPNs) in newborn mice. Stimulation of the VIIIth nerve was performed in an isolated brainstem-spinal cord preparation after retrogradely labelling with the fluorescent calcium indicator Calcium Green 1-conjugated dextran amine, the SPNs and the somatic motoneurons (MNs) in the thoracic (T) segments T2, 4, 6, 8, 10 and 12. Synaptically mediated calcium responses could be visualized and recorded in individual SPNs and MNs, and analysed with respect to latency, temporal pattern, magnitude and synaptic pharmacology. VIIIth nerve stimulation evoked responses in all SPNs and MNs investigated. The SPN responses had onset latencies from 90 to 200 ms, compared with much shorter latencies in MNs, and were completely abolished by mephenesin, a drug that preferentially reduces polysynaptic over monosynaptic transmission. Bicuculline and picrotoxin, but not strychnine, increased the magnitudes of the SPN responses without changing the onset latencies, suggesting a convergence of concomitant excitatory and inhibitory synaptic inputs. Lesions strategically placed to test the involvement of direct vestibulospinal pathways versus indirect pathways within the brainstem showed that vestibulosympathetic inputs in the neonate are mediated predominantly, if not exclusively, by the latter. Thus, already at birth, synaptic connections in the vestibulosympathetic reflex are functional and require the involvement of the ventrolateral medulla as in adult mammals.Organization of functional synaptic connections between medullary reticulospinal neurons and lumbar descending commissural interneurons in the neonatal mouse

Karolina Szokol, Joel C Glover, Marie-Claude PerreaultPMID: 21430172 DOI: 10.1523/JNEUROSCI.5486-10.2011